molecular formula C6H7NO4S B1204498 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid CAS No. 86360-62-5

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid

Cat. No.: B1204498
CAS No.: 86360-62-5
M. Wt: 189.19 g/mol
InChI Key: PKFNRZOFABOFSP-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid is an organic compound with the molecular formula C6H7NO4S It is a member of the thiazine family, characterized by a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid involves the regioselective and stereospecific [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines . This reaction proceeds smoothly under mild conditions without the need for a metal catalyst or strong base. The process involves a domino sequence of SN2 ring-opening, N-Michael addition cyclization, retro-Michael addition, and pyridine extrusion .

Another method involves the rhodium-catalyzed regioselective coupling of thiirane with 1-sulfonyl-1,2,3-triazole, resulting in a formal [3 + 3] cycloaddition product . This reaction is facilitated by an acetic acid additive, which improves both the yield and rate of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes provide a foundation for potential large-scale production. Optimization of reaction conditions and the use of continuous flow reactors could enhance the efficiency and scalability of these methods.

Scientific Research Applications

Neuroprotective and Neurotrophic Properties

Cognitive Enhancement in Alzheimer's Disease Models
Research has identified lanthionine ketimine as a compound with neuroprotective properties. In studies involving the Tg2576 transgenic mouse model of Alzheimer's disease, it was demonstrated that this compound could improve cognitive performance. Specifically, treatment with lanthionine ketimine reduced amyloid-beta peptide deposition and phospho-Tau accumulation, which are hallmarks of Alzheimer's pathology. The mechanism is believed to involve modulation of microtubule-associated proteins that are crucial for neuronal health and function .

Mechanistic Insights
The neuroprotective effects of lanthionine ketimine are attributed to its ability to enhance synaptic function and reduce neuroinflammation. It has been shown to upregulate neurotrophic factors such as doublecortin and synaptophysin in the hippocampus, which are essential for synaptic plasticity and neurogenesis . These findings suggest that lanthionine ketimine may play a role in developing therapeutic strategies for neurodegenerative diseases.

Applications in Medicinal Chemistry

Therapeutic Development
Lanthionine ketimine derivatives have been explored for their potential as therapeutics in treating neurological disorders. The compound's ability to cross the blood-brain barrier makes it a candidate for drug development aimed at central nervous system (CNS) diseases. Its synthetic derivatives have shown promise in preclinical models for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Biochemical Applications
In addition to its therapeutic potential, lanthionine ketimine serves as a valuable biochemical tool. It is utilized in research settings to study sulfur amino acid metabolism and its implications in brain function. The compound's unique structure allows researchers to investigate its interactions with various biological targets, contributing to a better understanding of metabolic pathways in the CNS .

Summary of Research Findings

Study Focus Findings Implications
Neuroprotection in Alzheimer's ModelReduced amyloid-beta deposition and improved cognitive performancePotential therapeutic for Alzheimer's disease
Mechanistic StudiesUpregulation of synaptic proteins; reduction of neuroinflammationInsights into neuronal health maintenance
Biochemical ToolInvestigates sulfur amino acid metabolismEnhances understanding of CNS metabolic pathways

Case Studies

  • Neuroprotective Mechanisms
    In a study by Hensley et al., lanthionine ketimine was administered to Tg-AD mice, resulting in significant cognitive improvements and reduced pathology related to Alzheimer's disease. The treatment altered the phosphorylation state of collapsin response mediator protein 2, indicating its role in neuronal signaling pathways .
  • Therapeutic Efficacy
    Another study demonstrated that synthetic derivatives of lanthionine ketimine not only improved cognitive functions but also reduced markers of neuroinflammation. These findings support the development of this compound class as potential treatments for neurodegenerative diseases .
  • Biochemical Investigations
    Research exploring the biochemical properties of lanthionine ketimine has revealed its role in modulating neurotransmitter systems and influencing synaptic plasticity. These insights have opened new avenues for studying brain metabolism and potential interventions in metabolic disorders affecting the CNS .

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and binding affinity to biological targets. For instance, the compound can inhibit certain enzymes by forming stable complexes with their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid is unique due to its specific substitution pattern and the presence of carboxylic acid groups at positions 3 and 5 of the thiazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid (CAS No. 86360-62-5) is a sulfur-containing compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₇NO₄S
  • Molecular Weight : 189.19 g/mol
  • Melting Point : 190–195 °C (decomposes) .

Biological Activity Overview

The compound is primarily studied for its neuroprotective properties and potential therapeutic effects in neurodegenerative conditions. Specifically, it is noted for its role in modulating pathways associated with neuronal health and cognitive function.

  • Neuroprotection : Research indicates that this compound may exert neuroprotective effects by influencing the levels of neurotrophic factors and reducing oxidative stress in neuronal cells .
  • Modulation of Amyloid Beta : In models of Alzheimer's disease, this compound has been shown to affect amyloid beta (Aβ) accumulation, a hallmark of the disease. It may help in reducing Aβ levels or preventing their aggregation .
  • Influence on Neurogenesis : Studies suggest that it can enhance adult neurogenesis, particularly in the hippocampus, which is crucial for memory and learning .

Case Study 1: Neurogenic Effects in Alzheimer's Models

In a study involving the 3xTg mouse model of Alzheimer's disease, treatment with this compound resulted in significant improvements in neurogenesis markers. The treated mice exhibited increased levels of brain-derived neurotrophic factor (BDNF) and enhanced survival rates of newborn neurons generated during aging .

Case Study 2: Cognitive Function Improvement

Another investigation focused on cognitive performance in the same mouse model demonstrated that administration of this compound led to improvements in attention and memory tasks. The results indicated that the compound might counteract cognitive deficits associated with amyloid pathology .

Data Table: Biological Activities

Biological ActivityObservationsReferences
NeuroprotectionReduced oxidative stress ,
Modulation of Amyloid BetaDecreased Aβ accumulation ,
Enhancement of NeurogenesisIncreased BDNF levels ,
Improvement in Cognitive FunctionEnhanced performance in memory tasks

Q & A

Basic Research Questions

Q. How can TMDA be reliably detected and quantified in biological samples like human urine?

Q. What synthetic routes are available for TMDA, and how is purity optimized?

Methodological Answer: TMDA synthesis typically follows:

  • Cyclocondensation of cysteine derivatives with dicarboxylic acids under reflux conditions .
  • Crystallization from water or ethanol-water mixtures to achieve >95% purity .
  • Characterization via FT-IR (carboxylic O-H stretch at 2500–3000 cm⁻¹), ¹H NMR (thiazine ring protons at δ 3.1–4.2 ppm), and single-crystal XRD .

Q. What structural features of TMDA influence its stability and reactivity?

Q. How does TMDA’s presence in bovine brain and human urine inform its biological role?

Methodological Answer: TMDA is hypothesized to:

  • Act as a sulfur reservoir in sulfur-deficient conditions .
  • Participate in redox regulation via thiol-disulfide exchange, akin to glutathione .
  • Serve as a biomarker for metabolic disorders when urinary levels deviate from baseline (0.5–1.2 µM) .

Q. What spectroscopic techniques are critical for TMDA characterization?

Methodological Answer: Use a combination of:

  • FT-IR : Confirm carboxylic acid (1700–1750 cm⁻¹) and thiazine ring (600–800 cm⁻¹) functional groups.
  • NMR : ¹³C NMR distinguishes carboxyl carbons (δ 170–175 ppm) and ring carbons (δ 35–55 ppm) .
  • XRD : Resolve crystal packing and hydrogen-bonding motifs .

Advanced Research Questions

Q. How can conflicting chromatographic data (e.g., co-eluting impurities) be resolved when analyzing TMDA in complex matrices?

Methodological Answer: Strategies include:

  • Derivatization : Use chiral reagents (e.g., Marfey’s reagent) to separate enantiomers or isobaric compounds .
  • Tandem MS (MS/MS) : Fragment ions (e.g., m/z 145 for TMDA decarboxylation) enhance specificity .
  • Ion mobility spectrometry (IMS) : Differentiate compounds with identical m/z but distinct collision cross-sections .

Q. What computational methods predict TMDA’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Simulate TMDA binding to enzymes like cystathionine β-synthase (PDB: 1CS1) using AutoDock Vina .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model redox potentials .
  • MD simulations : Assess stability of TMDA-protein complexes in aqueous environments (GROMACS) .

Q. How do reaction conditions (pH, solvent) impact TMDA synthesis yield and stereoselectivity?

Q. What strategies validate TMDA’s stability under physiological conditions?

Methodological Answer:

  • Accelerated degradation studies : Expose TMDA to pH 1–9 buffers at 37°C for 48h; monitor via HPLC .
  • Light exposure tests : UV-Vis spectroscopy tracks absorbance shifts (λmax 210 nm) indicative of degradation .
  • Metabolite profiling : Incubate with liver microsomes to identify oxidation byproducts (e.g., sulfoxides) .

Q. How can isotopic labeling (e.g., deuterated TMDA) enhance pharmacokinetic studies?

Methodological Answer:

  • Synthesis of deuterated TMDA : Replace labile protons (e.g., ethyl group in ester derivatives) with deuterium via acid-catalyzed exchange .
  • MS tracking : Use m/z shifts (e.g., +5 for d5-labeled TMDA) to distinguish endogenous vs. exogenous TMDA in metabolic studies .
  • Applications : Quantify tissue distribution and half-life in rodent models using LC-MS/MS .

Properties

IUPAC Name

3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h1,4,7H,2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFNRZOFABOFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=CS1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401006764
Record name 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86360-62-5
Record name 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086360625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 130619858
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
CID 130619858
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
CID 130619858
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
CID 130619858
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
CID 130619858
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
CID 130619858
CID 130619858
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid

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